molecular formula C19H23N5O3 B2632505 3-(2-methoxyethyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 847271-28-7

3-(2-methoxyethyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Número de catálogo B2632505
Número CAS: 847271-28-7
Peso molecular: 369.425
Clave InChI: SRNLKHPPARJJQD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a derivative of pyrimidodiazepine, a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The compound contains a pyrimidodiazepine core, which is a bicyclic structure consisting of a pyrimidine ring fused with a diazepine ring . It also has various substituents at different positions, which can greatly influence its properties and biological activity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the nature and position of its substituents. For example, the presence of a methoxyethyl group could increase its lipophilicity, which might influence its absorption and distribution in the body .

Aplicaciones Científicas De Investigación

Neurodegenerative Disease Treatment

This compound and its derivatives have been investigated for their potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's. Research has shown that certain derivatives exhibit strong interaction with adenosine receptors and monoamine oxidases (MAO), which are significant targets in neurodegeneration. For instance, specific derivatives have been identified as potent MAO-B inhibitors, suggesting their potential in treating such diseases (Koch et al., 2013).

Adenosine Receptor Affinities

Studies have also focused on the affinities of pyrimido and pyrazinoxanthines, including derivatives of the mentioned compound, for adenosine receptors (ARs). This research is crucial in understanding the binding modes and structure-activity relationships for these compounds, providing insights into their therapeutic potential (Szymańska et al., 2016).

Anti-inflammatory Properties

Some studies have revealed that derivatives of this compound show anti-inflammatory activity. This was particularly evident in models of chronic inflammation, where they exhibited activity comparable to certain known anti-inflammatory drugs (Kaminski et al., 1989).

Serotonin Receptor Ligands

Derivatives of this compound have been synthesized and evaluated for their affinity to serotonin receptors, indicating their potential in treating conditions related to serotonin imbalance, such as depression and anxiety (Jurczyk et al., 2004).

Mecanismo De Acción

The mechanism of action would depend on the specific biological target of this compound. Many pyrimidodiazepine derivatives are known to interact with GABA receptors, adenosine receptors, or monoamine oxidases .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. It’s important to note that all chemicals should be handled with appropriate safety precautions .

Direcciones Futuras

Given the wide range of biological activities exhibited by pyrimidodiazepine derivatives, this compound could be a potential candidate for further study in drug discovery . Future research could focus on elucidating its mechanism of action, optimizing its structure for better activity and selectivity, and evaluating its pharmacokinetic properties and safety profile.

Propiedades

IUPAC Name

3-(2-methoxyethyl)-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-13-11-23(14-7-5-4-6-8-14)18-20-16-15(24(18)12-13)17(25)22(9-10-27-3)19(26)21(16)2/h4-8,13H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNLKHPPARJJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCOC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxyethyl)-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.